molecular formula C20H20N2O7 B14763182 Thalidomide-propargyl-O-PEG2-OH

Thalidomide-propargyl-O-PEG2-OH

Cat. No.: B14763182
M. Wt: 400.4 g/mol
InChI Key: DTBNFNHLJRNWDO-UHFFFAOYSA-N
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Description

Evolution of Modalities in Chemical Biology Research for Protein Function Perturbation

The journey to control protein function has evolved from simple inhibition to complete removal of the target protein. This evolution offers a more profound and often more effective means of intervention.

Classical pharmacological inhibition typically involves a small molecule binding to the active site or an allosteric site of a protein, thereby blocking its function. biochempeg.com This "occupancy-driven" model requires sustained high concentrations of the inhibitor to maintain efficacy. In contrast, targeted protein degradation (TPD) is an "event-driven" process that harnesses the cell's own machinery to eliminate the entire protein. iris-biotech.denih.gov This approach offers several advantages:

Catalytic Nature: Degraders can act catalytically, meaning one molecule of the degrader can induce the degradation of multiple target protein molecules, potentially leading to a more potent and sustained effect at lower doses. rsc.org

Overcoming Resistance: TPD can overcome resistance mechanisms that arise from target protein mutations, which may reduce the binding affinity of traditional inhibitors but not prevent the formation of the degradation complex. broadpharm.com

Targeting the "Undruggable": TPD can target proteins that lack a well-defined active site, such as scaffolding proteins and transcription factors, which are often considered "undruggable" by conventional inhibitors. rsc.org

Complete Protein Removal: Degradation eliminates all functions of the target protein, including its scaffolding and non-enzymatic roles, which may not be affected by classical inhibitors. broadpharm.com

TPD technologies primarily hijack two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the lysosomal system. iris-biotech.de The UPS is responsible for the degradation of most intracellular proteins. oup.com It involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for destruction by the proteasome. biochempeg.com TPD strategies like molecular glues and Proteolysis-Targeting Chimeras (PROTACs) exploit the UPS. iris-biotech.de

Fundamental Principles of Molecular Glue Degraders and Proteolysis-Targeting Chimeras (PROTACs)

Molecular glues and PROTACs are the two major classes of small molecules that induce protein degradation via the UPS. Both function by bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the UPS that facilitates the transfer of ubiquitin to the target. precisepeg.comnih.gov

Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur. nih.govbiochempeg.com They essentially "glue" the two proteins together, leading to the ubiquitination and subsequent degradation of the target protein, now recognized as a "neo-substrate" by the E3 ligase. oup.com The discovery of the mechanism of action of thalidomide (B1683933) as a molecular glue that recruits neo-substrates to the Cereblon (CRBN) E3 ligase was a landmark in the field. nih.gov

PROTACs are heterobifunctional molecules composed of three distinct components:

A "warhead" that binds to the protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects the warhead and the E3 ligase ligand. nih.gov

This tripartite architecture allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase together to form a ternary complex. nih.gov This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The design of each component, particularly the linker, is critical for the efficacy of the PROTAC. nih.gov

Thalidomide-propargyl-O-PEG2-OH: A Key Building Block for PROTACs

"this compound" is a synthetic, bifunctional molecule designed as a building block for the construction of PROTACs. medchemexpress.comevitachem.com It is classified as an E3 ligase ligand-linker conjugate, incorporating a well-characterized E3 ligase ligand and a versatile linker equipped with a reactive handle for further chemical modification. xcessbio.commedchemexpress.com

Chemical Structure and Properties

The name "this compound" describes its three key components: the thalidomide moiety, a two-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal propargyl group.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₇ evitachem.com
Molecular Weight 400.4 g/mol evitachem.com
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione evitachem.com
Canonical SMILES C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O evitachem.com
Appearance White to off-white solid evitachem.com
Purity >98% (for research-grade) evitachem.com

Component Analysis

Thalidomide Moiety: The thalidomide component serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex. nih.gov By incorporating a thalidomide derivative, a PROTAC can hijack the CRL4^CRBN^ complex to induce the degradation of a target protein. researchgate.netnih.gov

PEG2 Linker: The linker is a two-unit polyethylene glycol (PEG) chain. In PROTAC design, the linker is not merely a passive spacer but plays a crucial role in determining the efficacy of the degrader. precisepeg.com PEG linkers are widely used because they:

Enhance the aqueous solubility of the PROTAC molecule. precisepeg.combiochempeg.com

Provide flexibility and appropriate length to allow for the optimal orientation of the target protein and the E3 ligase in the ternary complex. nih.gov

Are synthetically versatile, allowing for systematic variation in length to optimize degradation efficiency. biochempeg.com

Propargyl Group: The terminal propargyl group (a chemical moiety containing an alkyne) is a key functional handle for "click chemistry." medchemexpress.commedchemexpress.com Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. iris-biotech.deiris-biotech.de This highly efficient and specific reaction allows for the straightforward attachment of a "warhead" (a ligand for the target protein) that has been functionalized with an azide (B81097) group. nih.govrsc.org This modular approach greatly facilitates the synthesis of PROTAC libraries for screening and optimization. xcessbio.comnih.gov

Synthesis and Application

The synthesis of this compound generally involves a multi-step process where the thalidomide core is chemically linked to the PEG-propargyl unit. evitachem.com The resulting compound is a ready-to-use intermediate for PROTAC development. broadpharm.com Researchers can take this building block and, using the propargyl group, conjugate it to a ligand for virtually any protein of interest (that has been modified with an azide) to create a novel PROTAC. rsc.org This strategy accelerates the discovery of new protein degraders for research and potential therapeutic applications, particularly in oncology. evitachem.comnih.gov

This compound is a prime example of the sophisticated chemical tools being developed to advance the field of targeted protein degradation. Its rational design, combining a potent E3 ligase ligand (thalidomide), a versatile linker (PEG2), and a reactive handle for modular synthesis (propargyl), makes it an invaluable resource for the construction of PROTACs. As research into TPD continues to expand the druggable proteome, such well-designed chemical building blocks will be instrumental in unlocking new avenues for understanding and treating human diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25)

InChI Key

DTBNFNHLJRNWDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO

Origin of Product

United States

The Cereblon Crbn E3 Ligase System As a Central Hub in Targeted Protein Degradation Research

Discovery and Mechanistic Elucidation of CRBN as a Direct Target of Immunomodulatory Drugs (IMiDs)

The identification of CRBN as the direct molecular target of thalidomide (B1683933) and its derivatives was a landmark achievement in pharmacology and chemical biology. scispace.comtcsedsystem.edursc.orgresearchgate.net This breakthrough provided critical insights into the drug's pleiotropic effects, including its notorious teratogenicity and its potent anti-cancer activities. scispace.comnih.gov

The quest to find the direct target of thalidomide, a puzzle that persisted for decades, was solved in 2010 using an innovative affinity-based chemoproteomic approach. nih.govacs.org Researchers utilized ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, a type of magnetic nanobead, to immobilize a thalidomide derivative. nih.gov This "bait" was then used to fish for binding partners from cellular lysates.

This affinity purification strategy successfully pulled down a protein complex, and subsequent analysis identified Cereblon (CRBN) as the direct and specific binding partner of thalidomide. nih.gov The interaction was confirmed using recombinant proteins, which showed that thalidomide binds directly to CRBN, while another protein identified, DNA damage-binding protein 1 (DDB1), binds to CRBN but only interacts indirectly with the drug. nih.gov The specificity of this interaction was further validated by the observation that mutations in CRBN that prevent thalidomide binding abolish the drug's effects, including its teratogenic impact on zebrafish and chick limb development. nih.gov

This chemoproteomic-based target identification was a pivotal moment, transforming our understanding of IMiD action and demonstrating the power of such techniques in deconvoluting complex drug mechanisms. scispace.comchemrxiv.org

Following the identification of CRBN, structural biology studies provided atomic-level detail of the interaction. X-ray crystallography revealed that thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), bind to a specific pocket on the surface of CRBN. researchgate.netnih.govbohrium.com This binding site is often referred to as the thalidomide-binding domain (TBD). researchgate.net

The key features of this binding pocket include:

A Tri-Tryptophan Pocket: The glutarimide (B196013) ring of thalidomide fits into a shallow pocket formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN). researchgate.netresearchgate.net

Hydrogen Bonding: The imide portion of the glutarimide ring forms crucial hydrogen bonds with the backbone of residues His380 and Trp382, anchoring the drug in place. researchgate.net

Exposed Phthalimide (B116566) Moiety: The phthalimide part of the thalidomide molecule is directed away from the pocket and remains solvent-exposed. researchgate.net This orientation is critical as it becomes part of a new surface that recruits other proteins for degradation.

These structural insights established CRBN as a substrate receptor for an E3 ubiquitin ligase complex and explained how a small molecule could so profoundly alter its function. nih.govbohrium.com

Molecular Mechanisms of CRBN in Substrate Recognition and Ubiquitination

CRBN does not act alone; it is a component of a larger enzymatic machine called the Cullin-RING E3 ubiquitin ligase (CRL) complex. The binding of an IMiD to CRBN fundamentally alters the complex's substrate specificity, leading to the degradation of proteins not normally targeted by it. scispace.comrsc.org

CRBN is the substrate receptor for the CRL4 E3 ubiquitin ligase complex, known as CRL4^CRBN^. nih.govnih.gov This multi-protein complex is a key player in the ubiquitin-proteasome system (UPS), the cell's primary pathway for degrading unwanted or damaged proteins. sciepub.com

The core components of the CRL4^CRBN^ complex include:

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex. researchgate.netnih.gov

Regulator of Cullins-1 (ROC1/RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2). nih.govresearchgate.net

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold. nih.govresearchgate.net

Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins destined for degradation. nih.govnih.gov

The enzymatic cascade of ubiquitination involves the E1 activating enzyme, the E2 conjugating enzyme, and the E3 ligase. The CRL4^CRBN^ complex facilitates the final step, transferring ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. nih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the proteasome to degrade the tagged protein. sciepub.com Notably, thalidomide has been shown to inhibit the autoubiquitination of CRBN, a process that typically regulates the stability of E3 ligases themselves. nih.govnih.gov

The groundbreaking discovery was that IMiDs act as "molecular glues." scispace.com By binding to CRBN, they create a new composite surface that can recruit proteins not normally recognized by the ligase. biorxiv.org These newly targeted proteins are called "neosubstrates." nih.govrsc.org

Two of the most well-characterized neosubstrates, whose degradation explains the therapeutic effects of IMiDs, are:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. nih.gov Lenalidomide and pomalidomide potently induce the binding of IKZF1 and IKZF3 to CRBN, leading to their ubiquitination and subsequent degradation. nih.govecancer.org This degradation is a key mechanism behind the anti-myeloma activity of these drugs. nih.govacs.org The degradation of these factors also leads to increased expression of Interleukin-2 (IL-2) in T-cells, contributing to the immunomodulatory effects. nih.gov

Casein Kinase 1 Alpha (CK1α): Lenalidomide, but not pomalidomide or thalidomide, induces the degradation of CK1α. researchgate.netnih.gov The gene for CK1α is located on chromosome 5q, and its degradation is specifically linked to the efficacy of lenalidomide in treating myelodysplastic syndrome (MDS) with a 5q deletion. nih.gov Structural studies have shown that lenalidomide and CRBN together form a binding interface that perfectly accommodates a loop from CK1α, explaining the drug's specific effect. nih.gov

The recruitment of neosubstrates relies on specific structural motifs. Many of these proteins, including IKZF1 and CK1α, possess a common structural feature, often a β-hairpin loop containing a critical glycine (B1666218) residue (a "G-loop"), which tucks into the drug-induced interface on CRBN. acs.orgmdpi.com

Stereochemical Influences on CRBN-Ligand Interactions and Degradation Outcomes

Thalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. acs.orgoregonstate.edu These enantiomers were initially thought to have distinct activities, with the (R)-enantiomer providing the sedative effects and the (S)-enantiomer causing the teratogenic effects. acs.orgoregonstate.edu However, the enantiomers rapidly interconvert under physiological conditions, making it difficult to administer one without the presence of the other. acs.org

Biochemical and structural studies have confirmed that stereochemistry plays a crucial role in the interaction with CRBN.

Binding Affinity: The (S)-enantiomer of thalidomide binds to CRBN with an approximately 10-fold higher affinity than the (R)-enantiomer. researchgate.netresearchgate.netnitech.ac.jp This stronger binding translates to a more potent induction of neosubstrate degradation. bohrium.com

Structural Conformation: X-ray crystallography has shown that both enantiomers can bind in the same tri-tryptophan pocket. researchgate.net However, the (S)-enantiomer binds in a more "relaxed" and favorable conformation. researchgate.netbohrium.com The glutarimide ring of the (R)-enantiomer must adopt a more twisted and energetically unfavorable conformation to fit, which likely accounts for its weaker binding affinity. researchgate.net

Degradation Efficacy: Consistent with its higher binding affinity, the (S)-enantiomer is a more potent degrader of neosubstrates like IKZF1/3. bohrium.com It also induces greater teratogenic effects in zebrafish models, linking the stereospecific interaction with CRBN directly to the drug's biological outcomes. researchgate.netnitech.ac.jp

These findings underscore the high degree of structural and chemical specificity required for molecular glue-induced protein degradation and highlight how subtle differences in a ligand's shape can have profound consequences on its biological activity.

Enantiomeric Specificity of Thalidomide Derivatives for CRBN Engagement

Thalidomide possesses a chiral center in its glutarimide ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. researchgate.net Research has demonstrated a significant difference in how these two enantiomers interact with CRBN.

Biochemical and structural studies have consistently shown that the (S)-enantiomer of thalidomide exhibits a stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This difference in binding affinity is estimated to be approximately 6- to 10-fold. nih.govbohrium.com This preferential binding of the (S)-enantiomer translates to a more potent biological activity. For instance, the (S)-enantiomer is a more effective inhibitor of CRBN's auto-ubiquitination and is more efficient at recruiting neosubstrates like Ikaros to the CRBN complex. nih.gov

The structural basis for this enantiomeric specificity lies in the conformation that each enantiomer adopts upon binding to the tri-tryptophan pocket of CRBN. researchgate.net X-ray crystallography has revealed that the (S)-enantiomer binds in a more "relaxed" conformation, which is energetically favorable. nih.govresearchgate.net In contrast, the (R)-enantiomer must adopt a more strained or "twisted" conformation to fit into the binding pocket, which results in a weaker interaction. nih.gov

It is important to note that the two enantiomers can interconvert under physiological conditions, a process that can be slowed by substituting the acidic proton at the chiral center with deuterium. youtube.com This has allowed for more precise studies on the individual activities of each enantiomer. researchgate.net

Table 1: Comparative Binding and Activity of Thalidomide Enantiomers

Feature(S)-Thalidomide(R)-Thalidomide
Binding Affinity to CRBN ~10-fold strongerWeaker
Inhibition of CRBN Auto-ubiquitination More potentLess potent
Recruitment of Ikaros to CRBN More effectiveLess effective
Conformation in CRBN Binding Pocket RelaxedTwisted/Strained
Teratogenic Effects in Zebrafish More potentWeaker

This table summarizes the key differences in the interaction of (S)- and (R)-thalidomide with the Cereblon (CRBN) protein based on available research findings. nih.govresearchgate.netbohrium.com

Role of Ligand Stereochemistry in Modulating Ternary Complex Formation Dynamics

The stereochemistry of the ligand that binds to CRBN plays a pivotal role in the formation and stability of the ternary complex, which consists of the E3 ligase, the ligand, and the neosubstrate. nih.gov The specific three-dimensional arrangement of the ligand not only influences its direct interaction with CRBN but also dictates the subsequent recruitment of a specific neosubstrate. nih.gov

The differential binding affinities of the (S)- and (R)-enantiomers of thalidomide directly impact the efficiency of ternary complex formation. The stronger binding of the (S)-enantiomer to CRBN leads to a more stable binary complex, which is a prerequisite for the effective recruitment of a neosubstrate. bohrium.com Consequently, the (S)-enantiomer is more potent in inducing the degradation of neosubstrates like IKZF3. bohrium.com

Furthermore, the conformation of the ligand within the CRBN binding pocket creates a new molecular surface that is recognized by the neosubstrate. nih.gov The distinct conformations of the (S)- and (R)-enantiomers present different surfaces for potential protein-protein interactions. nih.govresearchgate.net This explains why different thalidomide derivatives, with variations in their stereochemistry and chemical structure, can recruit different sets of neosubstrates. researchgate.net For example, while both lenalidomide and pomalidomide bind to CRBN, they induce the degradation of different profiles of proteins. researchgate.net

Table 2: Factors Influencing Ternary Complex Formation

FactorInfluence on Ternary Complex Formation
Ligand Stereochemistry Determines binding affinity to CRBN and the conformation of the ligand-CRBN complex, thereby influencing neosubstrate recognition. nih.govresearchgate.net
Ligand-CRBN Binding Affinity A stronger binary interaction generally leads to more efficient ternary complex formation. bohrium.com
Neosubstrate Recognition The modified surface of the CRBN-ligand complex recruits specific neosubstrates for degradation. nih.gov
PROTAC Linker Composition The length, flexibility, and chemical nature of the linker affect the proximity and orientation of the target protein and E3 ligase. nih.gov

This table outlines the key determinants that govern the assembly and stability of the ternary complex in targeted protein degradation.

Rational Design and Synthetic Methodologies for Thalidomide Propargyl O Peg2 Oh

Strategic Design of CRBN-Recruiting Ligands for Bioconjugation Applications

The foundation of many successful PROTACs lies in their ability to recruit an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), are effective binders of the cereblon (CRBN) E3 ligase, making them valuable components in the design of these degraders. nih.govnih.gov The interaction between the IMiD and CRBN can induce the degradation of specific cellular proteins, a mechanism that has been co-opted for targeted protein degradation. nih.govjst.go.jpcellgs.com

The thalidomide structure contains a glutarimide (B196013) ring and a phthalimide (B116566) ring. The glutarimide portion is crucial for binding to a hydrophobic pocket in CRBN. nih.gov To adapt thalidomide for use in PROTACs, a linker must be attached at a position that does not disrupt this critical interaction. The phthalimide moiety of thalidomide is the common site for chemical modification and linker attachment. nih.govnih.gov Researchers have developed synthetic routes that modify the phthalimide ring, for instance at the 4- or 5-position, allowing for the covalent attachment of linkers. nih.govnih.govresearchgate.net This strategic functionalization creates a thalidomide-linker conjugate, a building block ready for connection to a ligand for a target protein. medchemexpress.com

The inclusion of a PEG linker, such as the diethylene glycol (PEG2) unit in Thalidomide-propargyl-O-PEG2-OH, offers several key advantages:

Enhanced Solubility : PEG linkers are hydrophilic and can significantly increase the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the connected ligands. precisepeg.combiochempeg.com

Improved Permeability : By tuning the physicochemical properties, PEG linkers can affect cell permeability and oral absorption. biochempeg.com

Length Optimization : The length of the linker is a critical determinant of a PROTAC's degradation efficiency. nih.gov PEG units provide a straightforward way to systematically vary linker length to find the optimal distance for productive ternary complex formation. biochempeg.combiochempeg.com

Facile Assembly : The commercial availability of bifunctional PEG linkers enables the rapid and modular assembly of PROTAC libraries, accelerating the process of identifying potent degraders. nih.govbiochempeg.com

Table 1: Functional Components of Thalidomide-based PROTAC Building Blocks

Component Function Key Advantages
Thalidomide Moiety Recruits the CRBN E3 Ubiquitin Ligase. nih.govcellgs.com Well-characterized binding; established synthetic routes for functionalization. nih.govnih.gov
PEG Linker Connects the CRBN and target protein ligands; influences ternary complex formation. precisepeg.comnih.gov Improves solubility, allows for length tuning, facilitates modular synthesis. biochempeg.combiochempeg.com
Propargyl Group Provides a reactive handle for "click chemistry". iris-biotech.demedchemexpress.com Enables highly efficient and specific bioorthogonal conjugation. iris-biotech.de

The Propargyl Moiety: Enabling Bioorthogonal Click Chemistry in Degrader Construction

The terminal propargyl group (an alkyne) on this compound is a key functional handle. evitachem.comaxispharm.com Its purpose is to enable a highly efficient and specific chemical reaction known as bioorthogonal click chemistry, which is instrumental in the final assembly of the PROTAC molecule. iris-biotech.demedchemexpress.com

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biological, conditions. rsc.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction forges a stable, five-membered triazole ring by covalently joining a terminal alkyne (like the propargyl group) and an azide (B81097) functional group. iris-biotech.denih.gov

The CuAAC reaction is exceptionally well-suited for PROTAC synthesis due to its:

High Efficiency and Yield : The reaction proceeds quickly to completion with high yields.

Regioselectivity : The copper catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer. iris-biotech.denih.gov

Mild Conditions : The reaction is typically performed under mild conditions that are compatible with complex molecular structures. nih.gov

A bioorthogonal reaction is one that can occur within a complex biological environment without interfering with or being affected by native biochemical processes. wikipedia.orgbiosyn.com The CuAAC reaction is a cornerstone of bioorthogonal chemistry, allowing chemists to "click" molecules together with high precision. medchemexpress.comnih.gov

Advanced Synthetic Routes to this compound and Related Conjugates

The synthesis of this compound is a multi-step process that builds upon established chemical methodologies. evitachem.com A common route starts with a hydroxy-thalidomide derivative, where a hydroxyl group is present on the phthalimide ring. This hydroxyl group serves as an anchor point for attaching the linker. The synthesis typically proceeds via:

Linker Attachment : The hydroxy-thalidomide is reacted with a bifunctional two-unit PEG linker. One end of the PEG linker reacts with the hydroxyl group on the thalidomide, while the other end bears a group that can be further modified.

Introduction of the Propargyl Group : The free end of the attached PEG linker is then reacted with a propargylating agent to install the terminal alkyne, completing the synthesis of this compound. evitachem.com

More broadly, the synthesis of thalidomide-based PROTACs often utilizes these pre-functionalized building blocks. For example, a library of PROTACs can be generated by reacting an azide-modified target protein ligand with an alkyne-functionalized thalidomide linker, like this compound, via CuAAC. rsc.org Advanced methods like solid-phase synthesis have also been developed to streamline the production of thalidomide-based PROTACs, where the thalidomide moiety is first attached to a resin, allowing for sequential and simplified addition of the linker and the target ligand. rsc.org

Multi-Step Chemical Synthesis of Thalidomide-PEG2-Propargyl Scaffolds

The synthesis of this compound is a multi-step process that typically begins with the preparation of a key intermediate, 4-hydroxythalidomide. This is followed by the attachment of the PEGylated propargyl linker.

Step 1: Synthesis of 4-Hydroxythalidomide

A common route to 4-hydroxythalidomide involves the reaction of 3-hydroxyphthalic anhydride (B1165640) with glutamine. This condensation reaction forms the phthalimide ring system while incorporating the glutarimide moiety essential for CRBN binding. The hydroxyl group at the 4-position of the phthalimide ring is the attachment point for the subsequent linker installation. While various methods for thalidomide synthesis exist, including solid-phase approaches, solution-phase synthesis remains a prevalent strategy. acs.orgnih.gov

Step 2: Etherification with a Propargyl-PEG2 Linker

The crucial ether linkage is typically formed through a Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com In this step, the hydroxyl group of 4-hydroxythalidomide is deprotonated with a suitable base to form an alkoxide. This nucleophilic alkoxide then reacts with a propargyl-PEG2 electrophile, such as Propargyl-PEG2-bromide, to yield the desired this compound. nih.gov The reaction conditions, including the choice of base and solvent, are critical to ensure high yields and minimize side reactions.

Reaction Step Starting Materials Key Reagents Product
1 3-Hydroxyphthalic anhydride, Glutamine-4-Hydroxythalidomide
2 4-Hydroxythalidomide, Propargyl-PEG2-halideBase (e.g., K2CO3, NaH)This compound

Table 1: Key Steps in the Synthesis of this compound

The modular nature of this synthetic strategy allows for the introduction of variations in the linker, such as altering the PEG chain length, to optimize the properties of the final PROTAC molecule. tenovapharma.com

Analytical and Purification Methodologies for Degrader Building Blocks

The successful synthesis of this compound and other degrader building blocks relies on robust analytical and purification techniques to ensure the identity, purity, and stability of the compounds.

Purification:

Following the synthesis, the crude product is typically purified using chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the purification of PROTAC building blocks. nih.govresearchgate.net This method separates compounds based on their hydrophobicity, allowing for the isolation of the desired product from unreacted starting materials and byproducts. The selection of the stationary phase (e.g., C18) and the mobile phase gradient (typically a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid) is optimized to achieve high resolution and purity. broadpharm.com For larger scale purifications, flash chromatography may also be utilized. researchgate.net

Analytical Characterization:

The structural integrity and purity of the final compound and its intermediates are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. nih.govchemicalbook.com The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's structure, confirming the presence of the thalidomide scaffold, the PEG linker, and the terminal alkyne.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of the synthesized compound, confirming its elemental composition. sciex.comnih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the PROTAC building blocks for mass analysis. Tandem mass spectrometry (MS/MS) can further be employed to obtain structural information through fragmentation analysis. acs.orgnih.gov

The combination of these purification and analytical methods ensures the production of high-quality this compound, a critical component for the advancement of targeted protein degradation research.

Technique Purpose Key Information Obtained
Reversed-Phase HPLC PurificationIsolation of the target compound from impurities.
¹H and ¹³C NMR Structural ElucidationConfirmation of the chemical structure and connectivity of atoms.
High-Resolution MS Molecular Weight DeterminationConfirmation of the elemental composition and identity of the compound.

Table 2: Common Analytical and Purification Methodologies

Application in PROTAC Development and Optimization via Modular Assembly

The modular nature of this compound makes it an invaluable building block for constructing and optimizing PROTACs. tenovapharma.com PROTACs are chimeric molecules designed to bring a target protein of interest (POI) into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov

The terminal alkyne group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the straightforward and efficient conjugation of the thalidomide-linker moiety to a wide variety of POI ligands that have been functionalized with an azide group. unibo.it This "click chemistry platform" facilitates the rapid synthesis of libraries of PROTACs with diverse POI targets. springernature.com For example, researchers have successfully synthesized a series of triazole-based PROTACs by reacting thalidomide derivatives with various azide-containing building blocks. unibo.it This approach has been instrumental in developing degraders for a range of oncoproteins, including BRD4. nih.gov The ability to quickly assemble these bifunctional molecules accelerates the discovery of new and effective protein degraders. unibo.it

The linker connecting the E3 ligase ligand and the POI ligand plays a critical role in PROTAC efficacy. Its length, composition, and attachment points can significantly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. nih.gov The use of building blocks like this compound allows for the systematic variation of the linker.

Researchers have found that both linker length and rigidity are crucial factors. While flexible linkers like PEG can offer conformational freedom to facilitate ternary complex formation, they can also lead to increased metabolic instability. acs.org Conversely, more rigid linkers can improve the stability of the ternary complex by pre-organizing the binding moieties. Studies have shown that even subtle changes in the linker, such as substituting an amide for an ester, can impact cell permeability. acs.org The modular synthesis enabled by click chemistry allows for the creation of PROTAC libraries with varying linker lengths and compositions, which can then be screened to identify the optimal linker for a given target, thereby maximizing degradation efficiency and selectivity. nih.gov

Table 1: Influence of Linker Properties on PROTAC Performance

Linker CharacteristicImpact on PROTAC FunctionResearch Finding
Length Affects the formation and stability of the ternary complex. Shorter linkers can cause steric hindrance, while overly long linkers may have an entropic penalty. nih.gov
Composition (e.g., PEG vs. alkyl) Influences solubility, cell permeability, and metabolic stability. acs.orgPEG linkers can enhance solubility, while alkyl linkers may improve cell permeability. acs.org
Rigidity Can enhance the stability of the ternary complex. Rigid linkers can pre-organize the PROTAC for optimal binding, leading to improved efficacy.
Attachment Point Affects the geometry of the ternary complex and can create new protein-protein interactions. Optimizing the attachment point is crucial for preserving the binding affinity of the individual ligands.

Chemical Proteomics and Affinity-Based Profiling of CRBN-Mediated Interactions

Functionalized thalidomide probes, such as those derived from this compound, are powerful tools for chemical proteomics studies aimed at understanding the complex biology of CRBN. acs.orgnih.govbiorxiv.org

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function by recruiting "neo-substrates" to CRBN for degradation. acs.orgbiorxiv.org Chemical proteomics workflows, often employing probes with reactive or enrichment handles, have been developed to identify these neo-substrates on a proteome-wide scale. nih.govresearchgate.net By functionalizing a thalidomide probe with an affinity tag (via the propargyl group), researchers can pull down CRBN and its associated proteins from cell lysates. Subsequent mass spectrometry analysis can then identify both known and novel CRBN-interacting proteins. nih.gov These studies have significantly expanded the known repertoire of CRBN neo-substrates, revealing a diverse range of proteins, including many zinc finger transcription factors, that can be targeted for degradation. nih.govresearchgate.net For instance, a recent chemoproteomics screen using IMiD analogs identified over 290 proteins recruited to CRBN, the vast majority of which were previously unknown targets. nih.gov

Photoaffinity labeling (PAL) is a powerful technique for mapping direct binding interactions between a small molecule and its protein target. acs.orgnih.govbiorxiv.org A thalidomide probe can be modified to include a photo-reactive group (such as a diazirine) in addition to an enrichment handle. Upon photoactivation, the probe covalently crosslinks to its binding partners in close proximity. Subsequent enrichment and proteomic analysis can identify the specific amino acid residues involved in the interaction. acs.orgnih.govbiorxiv.org This approach has been used to map the binding site of lenalidomide (B1683929), a thalidomide analog, on CRBN and has revealed how these ligands can enhance interactions within the thalidomide-binding domain. acs.orgnih.govbiorxiv.org Such studies provide high-resolution structural information that is invaluable for understanding how these molecules modulate CRBN function and for the rational design of new CRBN-based therapeutics. acs.orgnih.govbiorxiv.orgharvard.edu

Mechanistic Dissection of Ligase-Substrate Interactions in PROTAC-Induced Ternary Complexes

A deep understanding of the formation and dynamics of the ternary complex is essential for the rational design of effective PROTACs. springernature.comresearchgate.net The stability of this complex is often influenced by cooperative interactions between the POI and the E3 ligase, which are mediated by the PROTAC molecule. nih.gov

Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are employed to quantify the binding affinities and cooperativity of ternary complex formation. springernature.com Structural biology methods, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed snapshots of PROTAC-induced ternary complexes. nih.gov These structures have revealed that the linker is not merely a passive tether but can actively participate in stabilizing the complex by making contacts with both the POI and the E3 ligase. nih.gov Furthermore, these studies have shown that the E3 ligase itself can exhibit structural plasticity, adapting its conformation to accommodate different neo-substrates. nih.gov The insights gained from these mechanistic studies are crucial for optimizing linker design to promote positive cooperativity and enhance the efficiency and selectivity of protein degradation. springernature.comacs.org

Thalidomide Propargyl O Peg2 Oh As a Versatile Chemical Probe in Targeted Protein Degradation Research

Biophysical Characterization and Mechanistic Analysis of PROTACs Derived from this compound

A thorough understanding of the molecular interactions underpinning PROTAC-induced ternary complex formation is crucial for the rational design of effective protein degraders. Biophysical techniques are indispensable tools for elucidating the thermodynamics and kinetics of these interactions.

The formation of a stable and cooperative ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for efficient protein degradation. nih.gov Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for characterizing these interactions in a quantitative manner. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complexes. While ITC is a valuable tool, it generally has a lower throughput and requires larger amounts of protein compared to other biophysical methods.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. nih.gov In a typical PROTAC SPR assay, the E3 ligase is immobilized on a sensor chip, and the target protein is introduced along with the PROTAC. nih.gov This setup allows for the determination of the kinetics of both binary (PROTAC-E3 ligase, PROTAC-target protein) and ternary complex formation, including the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D). nih.gov A key advantage of SPR is its ability to provide kinetic information that is not accessible through ITC. nih.gov

A critical parameter in PROTAC development is the cooperativity factor (α), which quantifies the extent to which the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity (α > 1) is often a hallmark of efficient PROTACs, as it signifies that the ternary complex is more stable than the individual binary complexes.

Table 1: Illustrative Biophysical Data for a Hypothetical PROTAC ("PROTAC-X") Derived from this compound

Interaction Technique K_D (nM) k_on (1/Ms) k_off (1/s) Cooperativity (α)
PROTAC-X + Target Protein SPR 50 1.2 x 10^5 6.0 x 10^-3 -
PROTAC-X + CRBN SPR 250 5.0 x 10^4 1.25 x 10^-2 -
Target Protein + PROTAC-X + CRBN SPR 25 2.5 x 10^5 6.25 x 10^-3 10
Target Protein + PROTAC-X + CRBN ITC 28 - - 9.5
Note:

The ultimate goal of a PROTAC is to induce the ubiquitination of the target protein by the recruited E3 ligase. Therefore, it is essential to assess the impact of PROTACs on the enzymatic activity of the E3 ligase and the kinetics of substrate ubiquitination.

Thalidomide and its analogs, which form the basis of the CRBN-binding moiety in "this compound," are known to modulate the substrate specificity of the CRL4^CRBN E3 ligase complex. nih.gov These molecules can induce the degradation of neosubstrates that are not typically targeted by CRBN in their absence. nih.gov When incorporated into a PROTAC, the thalidomide-based ligand hijacks this machinery to specifically target a protein of interest.

Biochemical assays are employed to measure the rate of target protein ubiquitination in the presence of the PROTAC, the E3 ligase complex (CRBN-DDB1-CUL4A-Rbx1), the E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and ATP. The formation of polyubiquitin (B1169507) chains on the target protein can be monitored by various methods, including Western blotting, ELISA, or mass spectrometry.

Kinetic analysis of these assays can provide valuable information on the efficiency of the PROTAC in promoting ubiquitination. Key parameters include the maximal rate of the reaction (V_max) and the concentration of PROTAC required to achieve half-maximal activity (AC_50).

The following table provides an example of the type of data that would be generated from an in vitro ubiquitination assay for a hypothetical PROTAC derived from "this compound".

Table 2: Illustrative Ubiquitination Kinetics for a Hypothetical PROTAC ("PROTAC-X")

Target Protein PROTAC AC_50 of Ubiquitination (nM) Max Ubiquitination (%)
Target Protein A PROTAC-X 15 95
Control Protein B PROTAC-X >10,000 <5
Note:

Advanced Research Applications and Methodological Considerations in Crbn Based Degradation

Expanding the Chemical Space for CRBN Ligands and Degrader Design Beyond IMiDs

While immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) have been foundational, the field is actively exploring new chemical scaffolds to recruit CRBN, aiming to overcome the limitations of existing ligands and expand the range of degradable targets. acs.orgmdc-berlin.de

The detailed understanding of how thalidomide and its derivatives bind to CRBN, derived from crystallographic studies, has paved the way for rational, structure-based design of novel CRBN ligands. nih.govnih.gov Researchers are utilizing computational methods like molecular docking and virtual screening to identify new chemical entities that can fit into the CRBN binding pocket and induce the necessary conformational changes for neo-substrate recruitment. nih.gov These approaches have led to the design of minimalistic CRBN effectors that move beyond the traditional thalidomide scaffold, offering the potential for novel neo-substrate specificities. acs.orgresearchgate.net

An exciting area of research is the development of covalent CRBN modulators. Unlike the reversible binding of thalidomide, these molecules form a permanent covalent bond with CRBN. nih.govrsc.org This has been achieved by designing molecules that can react with specific amino acid residues, such as histidine, within the CRBN binding site. nih.govnih.gov

These covalent probes serve as powerful tools for several reasons:

They can provide sustained modulation of CRBN activity. rsc.org

They can be used to map the binding site and understand the structural requirements for ligand binding. rsc.org

They can potentially lead to the recruitment of novel neo-substrates that are not targeted by reversible binders. nih.govnih.gov

Table 2: Comparison of Reversible and Covalent CRBN Ligands

FeatureReversible Ligands (e.g., Thalidomide)Covalent Ligands
Binding Non-covalent, reversibleCovalent, irreversible
Duration of Action Dependent on pharmacokineticsProlonged, until protein turnover
Applications Therapeutics (PROTACs, molecular glues)Mechanistic probes, potential therapeutics
Key Residue Interaction Tryptophan pocketReactive residues (e.g., Histidine)

In Vitro and Cell-Based Assays for Characterizing Degrader Activity

A robust and multi-faceted panel of assays is essential to fully characterize the activity of newly developed CRBN-based degraders. profacgen.com These assays can be broadly categorized into in vitro and cell-based methods.

In Vitro Assays: These assays are performed in a cell-free environment and are crucial for understanding the direct molecular interactions.

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are used to measure the binding affinity of the degrader to both CRBN and the target protein, as well as the formation of the ternary complex (Target-PROTAC-CRBN). rsc.orgnih.gov

Ubiquitination Assays: These assays confirm that the PROTAC can successfully mediate the transfer of ubiquitin to the target protein in the presence of the necessary cellular components (E1, E2, and CRBN/E3 ligase complex). mtoz-biolabs.com

Cell-Based Assays: These assays are conducted in living cells and provide a more physiologically relevant assessment of degrader function.

Degradation Potency and Efficacy: The primary cellular readout is the measurement of target protein degradation. This is typically quantified by Western blot or mass spectrometry to determine the DC₅₀ and Dₘₐₓ values.

Permeability Assays: For a PROTAC to be effective, it must be able to cross the cell membrane. Assays like the Caco-2 permeability assay are used to evaluate this. mtoz-biolabs.comnih.gov

Phenotypic Assays: Ultimately, the goal of degrading a target protein is to elicit a specific biological response. Therefore, functional assays that measure changes in cell proliferation, apoptosis, or other relevant cellular phenotypes are critical. mtoz-biolabs.com

Reconstitution of Ternary Complex Formation in Cell-Free Systems

The foundational event in PROTAC-mediated protein degradation is the formation of a ternary complex, consisting of the target POI, the PROTAC molecule, and the E3 ligase. nih.gov The stability and kinetics of this complex are critical determinants of degradation efficiency. nih.gov Therefore, its characterization in controlled, cell-free environments is a crucial step in the development of novel degraders. Reconstituting this complex using purified recombinant proteins allows for precise biophysical measurements without the confounding variables of the cellular milieu.

Several biophysical techniques are employed to quantify the formation and stability of the POI-PROTAC-CRBN ternary complex. nih.govjove.com These assays can determine the binding affinities of the individual binary interactions (PROTAC-POI and PROTAC-CRBN) and, most importantly, the cooperativity of the ternary complex formation. Cooperativity (alpha, α) is a measure of how the binding of one protein partner influences the PROTAC's affinity for the other. A high cooperativity value (α > 1) indicates that the protein-protein interactions within the ternary complex stabilize the entire assembly, which often correlates with more effective degradation.

Key Biophysical Assays for Ternary Complex Analysis:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. In a typical setup, one of the proteins (e.g., CRBN) is immobilized on the chip, and the binding of the PROTAC, followed by the titration of the POI, is measured. This method provides detailed kinetic data, including association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D). nih.govjove.com It is particularly useful for detecting the "hook effect," where excessively high concentrations of a PROTAC can favor binary complex formation and inhibit ternary complex assembly. jove.com

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures the interference pattern of white light reflected from two surfaces. A protein is immobilized on a fiber optic biosensor, and its interaction with binding partners is monitored. BLI offers a high-throughput-compatible alternative to SPR for kinetic analysis of ternary complexes. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (K_D). By titrating one component into a solution containing the other two, the thermodynamics of ternary complex formation can be fully characterized. jove.com

Proximity-Based Assays (FRET, BRET, AlphaLISA): Techniques like Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are homogeneous assays well-suited for higher throughput screening. rsc.org They rely on the principle that when two proteins (e.g., tagged POI and tagged CRBN) are brought into close proximity by a PROTAC, a measurable signal (fluorescence or luminescence) is generated. These assays are highly sensitive for detecting ternary complex formation.

Below is a representative data table summarizing the types of results obtained from biophysical assays for a hypothetical CRBN-recruiting PROTAC.

Assay MethodParameter MeasuredBinary Interaction (PROTAC-CRBN)Binary Interaction (PROTAC-POI)Ternary Complex (POI-PROTAC-CRBN)Cooperativity (α)
SPRK_D (nM)6642.515-26
ITCK_D (nM)---
AlphaLISAEC₅₀ (nM)N/AN/A25N/A

This table presents representative data for well-characterized CRBN-based PROTACs like MZ1 and dBET1 to illustrate typical findings from these assays. nih.govjove.comrsc.org

Quantitative Ubiquitination Assays and Proteasomal Degradation Readouts in Cellular Contexts

While cell-free assays are vital for mechanistic understanding, evaluating a PROTAC's efficacy ultimately requires testing within a cellular environment. The primary goal of a PROTAC is to induce the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov Therefore, quantitative assays that measure these downstream events are essential for validating and optimizing degrader candidates.

Quantitative Ubiquitination Assays: Following the successful formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov Measuring this event confirms that the ternary complex is functional.

In Vitro Ubiquitination Assays: These assays are performed using purified components (E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1, POI, ubiquitin, and ATP) in the presence of the PROTAC. The ubiquitinated POI can then be detected by Western blot using antibodies against either the POI or ubiquitin. nih.gov

Cell-Based Ubiquitination Analysis: To measure ubiquitination in cells, the POI is often immunoprecipitated from cell lysates treated with the PROTAC and a proteasome inhibitor (to allow the ubiquitinated protein to accumulate). The resulting precipitates are then analyzed by Western blot and probed with anti-ubiquitin antibodies. Advanced mass spectrometry-based proteomics can also identify specific ubiquitination sites on the POI. ebi.ac.uk

Proteasomal Degradation Readouts: The definitive measure of a PROTAC's success is the reduction in the total cellular level of the POI.

Western Blotting: This is the most common method for quantifying protein degradation. Cells are treated with varying concentrations of the PROTAC for a set time, after which cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the POI. The band intensity, normalized to a loading control, provides a quantitative measure of degradation. This allows for the determination of key parameters like the DC₅₀ (concentration at which 50% degradation is achieved) and D_max (the maximum percentage of degradation). researchgate.netnih.gov

Mass Spectrometry (MS)-Based Proteomics: Global or targeted proteomics offers an unbiased and highly quantitative method to measure changes in protein levels across the entire proteome. This is not only useful for confirming on-target degradation but also for identifying potential off-target proteins that are unintentionally degraded, providing a crucial selectivity profile of the PROTAC. researchgate.net

Reporter Gene Assays: In this approach, the POI is fused to a reporter protein, such as luciferase or a fluorescent protein. The degradation of the POI is then monitored by a decrease in the reporter signal. The NanoBRET and HiBiT systems are advanced examples that allow for real-time, quantitative measurement of protein levels in live cells, enabling detailed kinetic studies of degradation. nih.govresearchgate.net

The following table shows representative data from cellular degradation assays for a potent SHP2-targeting PROTAC.

PROTAC CompoundTarget ProteinCell LineAssay MethodDC₅₀ (nM)D_max (%)Time Point (h)
ZB-S-29SHP2KYSE-450Western Blot6.02>9012
ARV-110Androgen ReceptorVCaPWestern Blot~1>9518

Data for ZB-S-29 is from a study on SHP2 degraders. nih.govresearchgate.net Data for ARV-110 is representative of clinical-stage degraders.

High-Throughput Screening Platforms for the Discovery and Optimization of Novel Degraders

The modular nature of PROTACs, exemplified by building blocks like Thalidomide-propargyl-O-PEG2-OH , allows for the creation of large chemical libraries where different POI ligands, linkers, and E3 ligase recruiters are systematically varied. High-throughput screening (HTS) platforms are essential for efficiently evaluating these libraries to identify and optimize potent and selective degraders. nih.gov

HTS Methodologies:

Cell-Based Reporter Assays: As mentioned previously, reporter systems where the POI is fused to a luminescent or fluorescent tag are highly amenable to HTS. The assay can be performed in a 384- or 1536-well plate format, where a decrease in signal indicates protein degradation. This is a common primary screening method. researchgate.netdntb.gov.ua

High-Content Imaging: This automated microscopy-based approach can quantify the levels of an endogenous or tagged protein within cells using immunofluorescence. It provides not only data on protein levels but also information on cellular morphology and protein localization, offering a multi-parametric readout in a high-throughput manner.

In-Cell Western (ICW): This method is a higher-throughput alternative to traditional Western blotting. Cells are grown and treated in microplates, then fixed, permeabilized, and incubated with primary antibodies against the POI and a normalization protein. Fluorescently labeled secondary antibodies are used for detection, and an imager quantifies the signal directly in the wells.

Affinity-Based Screening: Methods like small molecule microarrays (SMMs) can be used to screen for compounds that promote the interaction between a POI and CRBN. nih.gov In this setup, a library of compounds is immobilized on a surface, which is then incubated with the fluorescently labeled POI and E3 ligase to identify molecules that facilitate ternary complex formation.

The development of HTS platforms has been accelerated by the integration of solid-phase synthesis, where PROTAC libraries are synthesized directly on a chip or in microplates and can be immediately used in biological assays without purification, drastically shortening the discovery cycle time. rsc.org

The table below outlines common HTS platforms and their primary applications in degrader discovery.

HTS PlatformPrinciplePrimary ApplicationThroughput
HiBiT/NanoBRETLuminescence-based reporterPrimary screening for POI degradationHigh to Ultra-High
AlphaLISAProximity-based immunoassayScreening for ternary complex formationHigh
In-Cell WesternQuantitative immunofluorescence in microplatesSecondary screening, dose-response curvesMedium to High
High-Content ImagingAutomated fluorescence microscopyMeasuring protein levels and cellular effectsMedium
MS-Based ProteomicsGlobal protein quantificationSelectivity profiling, hit validationLow to Medium

Future Directions in Chemical Biology and Protein Degradation Technologies Utilizing Thalidomide Derived Probes

Development of Next-Generation CRBN-Based Degrader Architectures

The modular nature of PROTACs, consisting of a ligand for an E3 ligase, a linker, and a ligand for a protein of interest (POI), allows for extensive chemical modifications to create next-generation degrader architectures with improved properties. The development of novel CRBN-based degraders is a rapidly advancing field, with a focus on enhancing selectivity, potency, and overcoming resistance mechanisms. rsc.orgacs.orgacs.org

Thalidomide-derived probes like Thalidomide-propargyl-O-PEG2-OH are instrumental in this process. The thalidomide (B1683933) scaffold serves as a well-validated anchor to recruit CRBN. The propargyl group allows for the easy attachment of various POI ligands using "click chemistry," facilitating the rapid synthesis of a library of PROTACs for screening and optimization. medchemexpress.com

Researchers are exploring different linker compositions and lengths to optimize the formation of a stable ternary complex between CRBN, the PROTAC, and the POI, which is crucial for efficient ubiquitination and subsequent degradation. The PEG2 linker in This compound provides a degree of flexibility and hydrophilicity that can influence the physicochemical properties and cellular permeability of the resulting PROTAC.

Furthermore, the development of homo-PROTACs, which induce the degradation of the E3 ligase itself, and hetero-PROTACs, which involve two different E3 ligases, are emerging as novel strategies. rsc.orgresearchgate.net These approaches can be used to study the biology of E3 ligases and to develop new therapeutic strategies. The generation of potent and selective CRBN degraders provides valuable tools for chemical knockdown of CRBN, offering an alternative to genetic methods. rsc.org

Table 1: Examples of Next-Generation CRBN-Based Degrader Architectures

Degrader ArchitectureDescriptionPotential Advantages
Optimized Linkers Varying linker length, rigidity, and composition.Improved ternary complex formation, enhanced selectivity, and better pharmacokinetic properties.
Homo-PROTACs Induce the degradation of the E3 ligase itself (e.g., CRBN-CRBN degraders).Tool for studying E3 ligase biology and potential for novel therapeutic applications.
Hetero-PROTACs Utilize two different E3 ligases (e.g., CRBN-VHL degraders).Potential to overcome resistance and fine-tune degradation profiles.
De Novo Designed Effectors Minimalistic CRBN effectors designed based on structural insights. acs.orgReduced molecular weight and potential for novel substrate recruitment.

Integration of Bioorthogonal Chemistry in Advanced Targeted Protein Degradation Strategies for Spatiotemporal Control

The ability to control protein degradation in a specific location and at a specific time, known as spatiotemporal control, is a major goal in chemical biology and medicine. This precision would minimize off-target effects and enhance therapeutic efficacy. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit to achieve this control. acs.orgnih.govrsc.org

The propargyl group on This compound makes it a prime candidate for such strategies. This alkyne handle can be specifically reacted with an azide-containing molecule through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of click chemistry. medchemexpress.com

One innovative approach is the development of "Click-formed Proteolysis-Targeting Chimeras" (CLIPTACs). nih.gov In this strategy, the CRBN-recruiting moiety (like This compound ) and the POI-binding ligand are administered as separate, smaller molecules. These components then assemble into a functional PROTAC in situ within the target cells through a bioorthogonal reaction. This approach can potentially improve the cellular uptake of the degrader components. nih.gov

Another strategy involves the creation of "caged" or "photo-PROTACs." acs.orgrsc.org Here, the PROTAC is rendered inactive by a photolabile protecting group. Irradiation with light at a specific wavelength removes the cage, activating the PROTAC and initiating protein degradation. This allows for precise control over the location and timing of protein degradation. The propargyl group can be used to attach such photosensitive moieties.

Table 2: Bioorthogonal Strategies for Spatiotemporal Control of Protein Degradation

StrategyDescriptionMechanism of Action
Click-Release PROTACs (crPROTACs) Inactive PROTAC prodrugs are activated by a bioorthogonal reaction. acs.orgA bioorthogonal group on the PROTAC is removed by a targeted activating component, releasing the active degrader.
Click-formed Proteolysis-Targeting Chimeras (CLIPTACs) In-cell self-assembly of a PROTAC from smaller precursors. nih.govA CRBN-binding moiety with a bioorthogonal handle reacts with a POI-binding ligand with a complementary handle.
Photo-PROTACs Light-activatable PROTACs. acs.orgA photoswitchable linker or a photolabile cage controls the activity of the PROTAC.

Elucidating Undiscovered CRBN Biology and Endogenous Pathways Modulated by Small Molecules

Thalidomide and its analogs are known to act as "molecular glues," altering the substrate specificity of CRBN and inducing the degradation of so-called "neosubstrates" that are not normally targeted by CRBN. oup.comscispace.comnih.gov Identifying these neosubstrates is crucial for understanding both the therapeutic effects and the toxicities of these drugs.

Chemical probes like This compound are invaluable tools for this purpose. The propargyl group can be used to attach an affinity tag or a fluorescent dye. This allows for the use of techniques like affinity purification-mass spectrometry or fluorescence-based assays to identify proteins that interact with CRBN in a drug-dependent manner. nih.govacs.org For example, a fluorescent probe based on thalidomide was recently developed for the detection of cysteine. nih.gov

By systematically identifying the neosubstrates of different thalidomide analogs, researchers can gain a deeper understanding of the structure-activity relationships that govern substrate recruitment. nih.gov This knowledge can then be used to design new molecular glues with novel substrate specificities, potentially targeting proteins that were previously considered "undruggable." nih.gov

Furthermore, studying the downstream effects of degrading specific neosubstrates can help to elucidate the endogenous pathways that are modulated by CRBN and its ligands. nih.gov This can reveal new therapeutic targets and provide insights into the mechanisms of various diseases, including cancers and inflammatory disorders.

Table 3: Methods for Elucidating CRBN Biology Using Chemical Probes

MethodDescriptionApplication
Affinity Purification-Mass Spectrometry Using a tagged probe to pull down interacting proteins for identification.Identification of CRBN neosubstrates.
Fluorescent Probes Using fluorescently labeled probes for imaging and binding assays. rndsystems.comtocris.comacs.orgVisualizing CRBN localization and quantifying ligand binding.
Chemical Proteomics Profiling protein expression changes in response to degrader treatment.Understanding the global cellular effects of CRBN modulation.
Photoaffinity Labeling Using a probe with a photoactivatable group to covalently label interacting proteins. acs.orgIdentifying direct binding partners of CRBN ligands.

Application of Thalidomide-Derived Chemical Probes in Systems Chemical Biology and Phenotypic Screening Platforms

Systems chemical biology aims to understand the complex interactions of small molecules with biological systems on a global scale. harvard.edu Phenotypic screening, where compounds are tested for their ability to induce a specific cellular phenotype rather than binding to a predetermined target, has become a powerful approach for drug discovery. nih.govnih.gov

Thalidomide-derived chemical probes like This compound are well-suited for these approaches. The propargyl handle allows for the creation of diverse libraries of PROTACs or molecular glues by attaching various small molecules. These libraries can then be used in high-throughput phenotypic screens to identify compounds that, for example, selectively kill cancer cells or modulate a specific signaling pathway. nih.govmdpi.com

Once a hit compound is identified, the chemical probe can be used for target deconvolution, which is the process of identifying the specific cellular target responsible for the observed phenotype. mdpi.com This can be achieved through techniques such as chemical proteomics, where the probe is used to enrich for its binding partners, which are then identified by mass spectrometry. youtube.com

The integration of chemical probes with other systems-level technologies, such as transcriptomics and metabolomics, can provide a comprehensive view of the cellular response to a particular small molecule. This systems-level understanding is essential for developing safe and effective therapies. nih.gov

Table 4: Applications in Systems Chemical Biology and Phenotypic Screening

ApplicationDescriptionUtility of Thalidomide-Derived Probes
Phenotypic Screening Screening compound libraries for their effect on a cellular phenotype. nih.govThe propargyl group allows for the rapid generation of diverse PROTAC libraries for screening.
Target Deconvolution Identifying the cellular target of a hit compound from a phenotypic screen. mdpi.comThe probe can be used as bait to isolate its binding partners for identification.
Systems-Level Profiling Analyzing the global cellular response to a small molecule. nih.govProbes can be used to perturb cellular networks, and the effects can be monitored using omics technologies.
Chemical Genetics Using small molecules to study gene function.Probes that induce the degradation of a specific protein can be used to study the function of that protein.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response curves in PROTAC-mediated protein degradation studies?

  • Methodological Answer :
  • Four-Parameter Logistic Model : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate DC50 (degradation potency) and Emax (maximal efficacy).
  • ANOVA with Tukey’s Test : Compare degradation efficiency across multiple PROTAC designs .

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